molecular formula C7H3ClINO B12862266 2-Chloro-7-iodobenzo[d]oxazole

2-Chloro-7-iodobenzo[d]oxazole

Cat. No.: B12862266
M. Wt: 279.46 g/mol
InChI Key: IATHDPDAWOCYRT-UHFFFAOYSA-N
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Description

2-Chloro-7-iodobenzo[d]oxazole is a heterocyclic compound featuring both chlorine and iodine substituents on a benzoxazole ring. Benzoxazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the direct iodination of 2-chlorobenzoxazole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available benzoxazole derivatives. The process includes chlorination followed by iodination, with careful control of reaction conditions to ensure high yield and purity. Catalysts such as transition metals may be used to enhance the efficiency of the halogenation steps .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: Both chlorine and iodine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-7-iodobenzo[d]oxazole, while a Suzuki coupling might produce a biaryl derivative.

Scientific Research Applications

2-Chloro-7-iodobenzo[d]oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoxazole: Lacks the iodine substituent, making it less versatile in coupling reactions.

    2-Iodobenzoxazole: Lacks the chlorine substituent, affecting its reactivity in substitution reactions.

    2-Bromo-7-iodobenzo[d]oxazole: Similar structure but with bromine instead of chlorine, which can alter its chemical properties and reactivity.

Uniqueness

2-Chloro-7-iodobenzo[d]oxazole is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.

Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

2-chloro-7-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3ClINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChI Key

IATHDPDAWOCYRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=N2)Cl

Origin of Product

United States

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